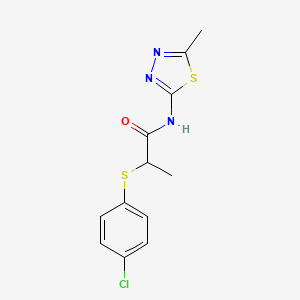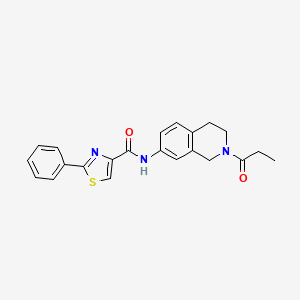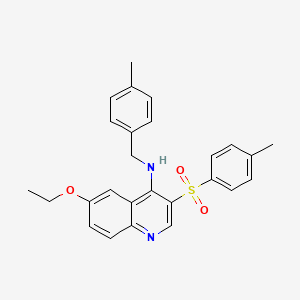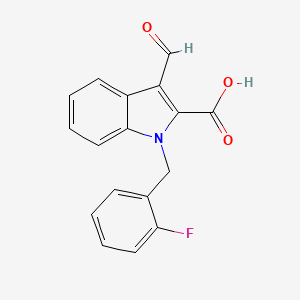![molecular formula C27H20N2O2 B2399775 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-16-0](/img/structure/B2399775.png)
3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound used for various research purposes. It is a part of the diverse group of flavonoids known as chalcone derivatives . These derivatives are structurally diverse and have been regarded as a biogenetic precursor for flavonoids and iso-flavonoids .
Synthesis Analysis
The synthesis of this compound involves several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .Molecular Structure Analysis
The molecular structure of this compound is characterized by several experimental techniques such as FT-IR, FT-Raman, NMR, and UV−vis spectral methods . The computed geometrical parameters are compared with experimental data . The detailed vibrational assignments of the molecule are obtained with the support of potential energy distribution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide . This is followed by oxidative aromatization to the corresponding pyrazole molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by several experimental techniques such as FT-IR, FT-Raman, NMR, and UV−vis spectral methods . The experimental FT-IR and FT-Raman spectra of the compound are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .Orientations Futures
The future directions for the research on this compound could involve further exploration of its potential applications in diverse fields due to its intramolecular charge transfer . The photophysical properties of fluorophores containing donor and acceptor groups separated by an ethenyl or keto-vinyl bridge have attracted considerable research attention .
Propriétés
IUPAC Name |
3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2/c30-18-23-17-29(24-10-2-1-3-11-24)28-27(23)21-13-15-25(16-14-21)31-19-22-9-6-8-20-7-4-5-12-26(20)22/h1-18H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUIGOROWQBJPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)
![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)
![3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2399699.png)
![Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate](/img/structure/B2399704.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2399706.png)
![8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399708.png)



![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)